5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 2-aminopyridine derivatives, which are then subjected to cyclization reactions to form the pyrido[1,2-a]pyrimidine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . The pathways involved often include inhibition of DNA or RNA synthesis, which is crucial for the replication of certain viruses or cancer cells .
Comparison with Similar Compounds
Compared to other pyrido[1,2-a]pyrimidine derivatives, 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione stands out due to its unique structural features and biological activities . Similar compounds include:
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core but differ in their substituents.
1,3,4-oxadiazole-substituted pyrido[1,2-a]pyrimidines: These compounds have shown similar biological activities but with different structural modifications.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N4O3/c1-19(13-7-3-2-4-8-13)17(25)23(18(26)21-19)12-14-11-16(24)22-10-6-5-9-15(22)20-14/h2-11H,12H2,1H3,(H,21,26) |
InChI Key |
COBUSTRHKLEMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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